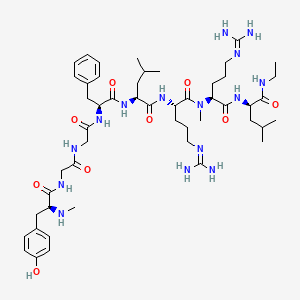

(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8)

Vue d'ensemble

Description

E2078 est un dérivé peptidique synthétique de la dynorphine A (1-8), qui est un peptide opioïde naturel. Ce composé est connu pour ses puissantes propriétés analgésiques et sa capacité à interagir avec les récepteurs opioïdes kappa. E2078 a été modifié pour améliorer sa stabilité contre la dégradation protéolytique, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d’E2078 implique la méthode de synthèse peptidique en phase solide. Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La séquence spécifique pour E2078 comprend des modifications telles que la N-méthylation et l’incorporation de D-acides aminés pour améliorer la stabilité. Les conditions de réaction impliquent généralement l’utilisation de réactifs de couplage comme le N,N’-diisopropylcarbodiimide et l’hydroxybenzotriazole, ainsi que des groupes protecteurs pour prévenir les réactions secondaires indésirables .

Méthodes de production industrielle

La production industrielle d’E2078 suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir la précision et l’efficacité. La purification du peptide synthétisé est réalisée par chromatographie liquide haute performance, garantissant une pureté et une cohérence élevées .

Analyse Des Réactions Chimiques

Types de réactions

E2078 subit principalement des réactions de formation et de clivage de liaison peptidique. Il est conçu pour être résistant à la dégradation enzymatique, ce qui est un défi courant pour les composés à base de peptides. Le composé peut également participer à des réactions d’oxydation et de réduction, en fonction des groupes fonctionnels spécifiques présents dans sa structure .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification d’E2078 comprennent le N,N’-diisopropylcarbodiimide, l’hydroxybenzotriazole et divers groupes protecteurs tels que le t-butoxycarbonyle et le fluorenylméthyloxycarbonyle. Les réactions sont généralement effectuées dans des conditions douces pour préserver l’intégrité du peptide .

Principaux produits formés

Le principal produit formé à partir de la synthèse d’E2078 est le peptide entièrement assemblé avec la séquence et les modifications souhaitées. Tous les sous-produits ou les séquences incomplètes sont éliminés pendant le processus de purification .

Applications de la recherche scientifique

E2078 a une large gamme d’applications dans la recherche scientifique :

Chimie : E2078 est utilisé comme composé modèle pour étudier la synthèse et la stabilité des peptides.

Biologie : En recherche biologique, E2078 est utilisé pour étudier les interactions entre les peptides et les récepteurs opioïdes.

Médecine : Les puissantes propriétés analgésiques d’E2078 en font un sujet d’intérêt pour le développement de nouvelles thérapies contre la douleur.

Industrie : Dans l’industrie pharmaceutique, E2078 est utilisé dans le développement de nouveaux médicaments analgésiques.

Applications De Recherche Scientifique

Neuroprotection

Recent studies have demonstrated that Dynorphin A (1-8) has neuroprotective properties, particularly in the context of ischemic stroke. Research indicates that this compound can inhibit oxidative stress and apoptosis in models of cerebral ischemia/reperfusion injury.

- Mechanism of Action : The neuroprotective effects are mediated through the activation of NMDA receptors and κ-opioid receptors. In a study involving middle cerebral artery occlusion (MCAO) rats, intranasal administration of Dynorphin A (1-8) led to significant behavioral improvements and reduced cerebral infarction volume compared to control groups. This suggests that the compound effectively crosses the blood-brain barrier when administered intranasally, providing a promising route for therapeutic delivery .

- Clinical Implications : The ability to mitigate oxidative stress and neuronal apoptosis positions Dynorphin A (1-8) as a potential candidate for treating neurodegenerative diseases and acute neurological injuries.

Pain Management

Dynorphin A (1-8) has been investigated for its analgesic properties, particularly in relation to chronic pain conditions. Its binding affinity for κ-opioid receptors suggests that it may serve as an effective pain reliever.

- Analgesic Effects : A study indicated that Dynorphin A analogs exhibit long-lasting antinociceptive effects, making them viable alternatives to traditional opioids for pain management. The modification of the peptide structure enhances its stability against enzymatic degradation, thereby increasing its efficacy in clinical settings .

- Potential for Opioid Use Disorder Treatment : Given its unique mechanism of action at the κ-opioid receptor, Dynorphin A (1-8) may help alleviate withdrawal symptoms in opioid-dependent individuals while minimizing the risk of addiction associated with classical μ-opioid agonists .

Substance Use Disorders

The role of Dynorphin A (1-8) in substance use disorders has garnered attention due to its influence on the brain's reward pathways.

- Alcohol Administration Studies : Research has shown that high doses of alcohol significantly increase the release of Dynorphin A (1-8) in the nucleus accumbens, a critical region involved in reinforcement and stress responses. This suggests that dynorphins may play a role in mediating alcohol's aversive effects and could be targeted for developing treatments for alcohol use disorders .

Structural Modifications and Their Impact

The structural modifications made to create (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) enhance its pharmacokinetic properties:

| Modification | Effect |

|---|---|

| N-Methylation of Tyr1 | Increases stability against degradation |

| N-Methylation of Arg7 | Enhances receptor binding affinity |

| D-Leu substitution | Improves analgesic potency |

These modifications allow the compound to maintain its biological activity while providing better stability and efficacy compared to natural dynorphins .

Mécanisme D'action

E2078 exerce ses effets en se liant aux récepteurs opioïdes kappa du système nerveux central. Cette liaison inhibe la libération de neurotransmetteurs impliqués dans la transmission de la douleur, ce qui entraîne des effets analgésiques. Les modifications du composé, telles que la N-méthylation et l’incorporation de D-acides aminés, améliorent sa stabilité et empêchent une dégradation rapide par les peptidases .

Comparaison Avec Des Composés Similaires

Composés similaires

Dynorphine A (1-8) : Le peptide naturel dont E2078 est dérivé. Il a des propriétés analgésiques similaires mais est moins stable.

U50488H : Un agoniste synthétique du récepteur opioïde kappa avec des effets analgésiques similaires mais des caractéristiques structurelles différentes.

Nalfurafine : Un autre agoniste du récepteur opioïde kappa utilisé dans le traitement du prurit.

Unicité d’E2078

E2078 est unique en raison de sa stabilité accrue contre la dégradation protéolytique, qui est obtenue grâce à des modifications spécifiques telles que la N-méthylation et l’incorporation de D-acides aminés. Ces modifications font d’E2078 un outil précieux pour la recherche et les applications thérapeutiques potentielles, car il conserve son activité plus longtemps que son homologue naturel .

Activité Biologique

(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8), a synthetic analog of the endogenous opioid peptide dynorphin A, has garnered significant attention due to its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its mechanisms, effects on various systems, and implications for pain management and neurological conditions.

Structure and Synthesis

The compound is characterized by modifications at specific amino acid positions, notably N-methylation of the tyrosine and arginine residues, as well as a D-leucine substitution at position 8. These alterations enhance metabolic stability and receptor selectivity, particularly for the kappa opioid receptor (KOR) . The synthesis of this analog involved the development of structure-activity relationships (SAR) that informed its efficacy in various bioassays.

(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily exerts its effects through interactions with opioid receptors, particularly KORs. The compound demonstrates high affinity for KORs compared to mu (MOR) and delta (DOR) receptors, which is crucial for its analgesic properties .

Key Findings:

- Binding Affinity : The compound exhibits an IC50 value of 0.3 nM in guinea pig ileum assays, indicating potent activity at KORs .

- Analgesic Effects : In mouse tail-pinch tests, it showed an ED50 of 0.75 mg/kg, making it 2.5 times more potent than morphine in producing analgesia .

Pain Modulation

Research has established that dynorphin A analogs can modulate pain pathways effectively. The specific modifications in (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) enhance its analgesic properties while minimizing side effects commonly associated with traditional opioids.

| Study | Effect | IC50/ED50 | Notes |

|---|---|---|---|

| Guinea Pig Ileum | Opioid activity | IC50 = 0.3 nM | High affinity for KOR |

| Mouse Tail-Pinch | Analgesic effect | ED50 = 0.75 mg/kg | More potent than morphine |

| Rabbit Vas Deferens | Opioid receptor binding | IC50 = 2.6 nM | Selective for KOR over MOR/DOR |

Neurological Impact

Dynorphins are implicated in various neurological processes, including stress response and mood regulation. Elevated levels of dynorphin A have been observed in conditions such as Tourette's syndrome and chronic pain states . The modulation of dynorphin levels may offer therapeutic avenues for managing these disorders.

Case Studies

- Chronic Neuropathic Pain : Studies indicate that dynorphin A analogs can alleviate chronic pain by modulating neuropeptide signaling pathways . Patients receiving dynorphin-based therapies reported reduced pain levels without significant adverse effects.

- Tourette's Syndrome : Elevated CSF levels of dynorphin A were noted in patients with Tourette's syndrome, suggesting a potential role in the pathophysiology of the disorder . Targeting dynorphin pathways may provide new treatment strategies.

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENWDDCMEATQSR-ONSKYXJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145949 | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1036.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103613-84-9 | |

| Record name | E 2078 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E 2078 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | E-2078 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: E-2078, also known as [N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide], primarily interacts with kappa-opioid receptors (κ-opioid receptors) in the central nervous system [, , , , , , , ]. While it displays some affinity for mu (μ) and delta (δ) opioid receptors, its activity at kappa receptors is most pronounced. Upon binding to these receptors, E-2078 initiates a cascade of intracellular events, ultimately leading to the inhibition of pain transmission.

A: The molecular formula of E-2078 is C52H83N15O9. Its molecular weight is 1058.3 g/mol []. While the provided research does not delve into detailed spectroscopic characterization, mass spectrometry was extensively used to study its stability and transport across the blood-brain barrier [, ].

A: E-2078 demonstrates remarkable stability against enzymatic degradation in both human and rhesus monkey blood in vitro []. Even after intravenous administration in rhesus monkeys, no significant biotransformation products were detected [, ]. This high stability is attributed to specific modifications in its structure, distinguishing it from the less stable dynorphin A [, ].

ANone: The research focuses primarily on the pharmacological properties of E-2078 as a κ-opioid receptor agonist. There is no mention of any catalytic properties or applications of E-2078 in the provided scientific literature.

ANone: The provided abstracts do not mention the use of computational chemistry techniques such as molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for E-2078.

A: While the provided research does not elaborate on the systematic modification of the E-2078 structure, it highlights the importance of its C-terminal structure and basicity for uptake via adsorptive-mediated endocytosis at the blood-brain barrier []. Further research exploring structure-activity relationships would be valuable.

A: Research indicates that E-2078 is capable of crossing the blood-brain barrier, a crucial factor for its central action []. The elimination half-life in rhesus monkey blood was determined to be 44 minutes after intravenous injection []. More detailed investigations are needed to establish a comprehensive pharmacokinetic profile.

A: E-2078 shows potent antinociceptive effects in various animal models. In mice, it demonstrates dose-dependent analgesia in the tail-pinch, tail-flick, and formalin tests after systemic administration [, ]. This analgesic effect is long-lasting and resistant to naloxone, a μ-opioid receptor antagonist, indicating the involvement of κ-opioid receptors []. Studies using intrathecal and intracerebroventricular administration confirm the spinal and central actions of E-2078 in mediating analgesia [].

ANone: The provided research does not focus on resistance mechanisms to E-2078. Long-term studies are required to evaluate the potential for tolerance development, a common concern with opioid analgesics.

A: While the research does not provide a comprehensive safety profile, E-2078's effects on sedation and prolactin levels were investigated in rhesus monkeys []. At doses that produce antinociception, E-2078 did not significantly affect motor coordination in mice, suggesting a favorable safety margin [].

ANone: The research does not explore specific biomarkers related to E-2078 treatment. Identifying biomarkers could be valuable for predicting individual responses and optimizing pain management strategies.

A: Mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, played a crucial role in studying the stability and transport of E-2078 across the blood-brain barrier [, ]. High-performance liquid chromatography (HPLC) was employed to analyze its metabolism in biological samples [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.